(5,6-Dimethoxypyridin-2-yl)methanamine
CAS No.: 1112850-40-4
Cat. No.: VC3013889
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1112850-40-4 |
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Molecular Formula | C8H12N2O2 |
Molecular Weight | 168.19 g/mol |
IUPAC Name | (5,6-dimethoxypyridin-2-yl)methanamine |
Standard InChI | InChI=1S/C8H12N2O2/c1-11-7-4-3-6(5-9)10-8(7)12-2/h3-4H,5,9H2,1-2H3 |
Standard InChI Key | NTAVZWOOCDEXMK-UHFFFAOYSA-N |
SMILES | COC1=C(N=C(C=C1)CN)OC |
Canonical SMILES | COC1=C(N=C(C=C1)CN)OC |
Introduction
Chemical Structure and Properties
Structural Characteristics
(5,6-Dimethoxypyridin-2-yl)methanamine consists of a pyridine ring with specific functional group substitutions that define its chemical identity:
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A methanamine group (-CH₂NH₂) at position 2
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Methoxy groups (-OCH₃) at positions 5 and 6 of the pyridine ring
This arrangement of functional groups contributes to the compound's unique reactivity profile and applications in organic synthesis.
Physical and Chemical Properties
The compound exhibits several notable physical and chemical properties as outlined in Table 1:
Property | Value |
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CAS Registry Number | 1112850-40-4 |
Molecular Formula | C₈H₁₂N₂O₂ |
Molecular Weight | 168.19300 g/mol |
Melting Point | 71°C |
Boiling Point | 220°C |
Physical State | Solid at room temperature |
Table 1: Physical and chemical properties of (5,6-Dimethoxypyridin-2-yl)methanamine
Chemical Behavior and Reactivity
(5,6-Dimethoxypyridin-2-yl)methanamine demonstrates chemical properties typical of both pyridine derivatives and primary amines:
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Basicity: The compound exhibits basicity due to the presence of the amine functional group, making it reactive with acids to form salt derivatives .
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Solubility: The methoxy substituents significantly influence the compound's solubility profile, enhancing its lipophilicity while maintaining some hydrophilic character due to the presence of the amine group and methoxy oxygen atoms .
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Reactivity Patterns: As a pyridine derivative, it may participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions . The primary amine functionality allows for numerous transformations including:
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Electronic Properties: The methoxy groups affect the electron distribution in the pyridine ring, typically making it more electron-rich and potentially more reactive toward electrophilic reagents .
Synthesis Methods
General Synthetic Approaches
Multiple synthetic routes have been developed for the preparation of (5,6-Dimethoxypyridin-2-yl)methanamine, with several established methodologies reported in the literature:
Reduction of Carboxyl Derivatives
A common approach involves the reduction of corresponding carboxylic acid derivatives:
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Starting with 5,6-dimethoxypyridine-2-carboxylic acid or its derivatives
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Conversion to an amide intermediate
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Reduction of the amide to the primary amine using strong reducing agents
This method has been documented in research focusing on the development of imaging agents:
"Compound 2 was hydrolyzed in methanol/water solution of KOH to yield the acid 3 in 98% yield, which subsequently reacted with (5,6-dimethoxypyridin-2-yl)methanamine (4) using catalysts 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) under basic condition with N,N-diisopropylethylamine (DIPEA)..."
Reductive Amination Approach
Patent literature describes reductive amination reactions potentially applicable to the synthesis of pyridin-2-yl-methylamine compounds, which could be adapted for (5,6-Dimethoxypyridin-2-yl)methanamine preparation:
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The reaction is typically performed at room temperature
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Basic conditions are established using organic bases such as 1,4-diazabicyclo octane (DABCO)
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Reduction is accomplished using boron hydrides, particularly sodium cyanoborohydride (NaBH₃CN)
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Metal salts (e.g., iron sulfate, FeSO₄·7H₂O) are often added to suppress unwanted side reactions
Multi-Step Synthesis via Pyridine Functionalization
A more elaborate synthetic pathway involves sequential functionalization of pyridine derivatives:
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Starting with appropriately substituted halopyridines
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Introduction of methoxy groups at positions 5 and 6
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Incorporation of a nitrile or amide functionality at position 2
Applications in Research and Development
Medicinal Chemistry Applications
(5,6-Dimethoxypyridin-2-yl)methanamine serves as a versatile building block in medicinal chemistry for several reasons:
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Pharmaceutical Development: The compound's structural features make it a valuable scaffold for the development of drug candidates . Its well-defined reactivity allows for precise modifications to optimize biological activity.
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Structure-Activity Relationship Studies: The presence of multiple functional groups provides opportunities for systematic modifications to study structure-activity relationships in drug discovery programs .
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Pharmacokinetic Considerations: The methoxy substituents can significantly impact a compound's pharmacokinetic profile, including:
Applications in Radiochemistry and Molecular Imaging
One of the most significant applications of (5,6-Dimethoxypyridin-2-yl)methanamine is in the field of radiochemistry and molecular imaging:
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Radioligand Development: The compound has been utilized as a key building block in the synthesis of radioligands for medical imaging applications .
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Orexin Receptor Imaging: Specific research has focused on incorporating this compound into molecules designed for imaging orexin-2 receptors, which are involved in sleep regulation and other neurological functions .
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PET Tracer Synthesis: It serves as a crucial component in the synthesis of positron emission tomography (PET) tracers, including compounds like MK-1064:
Related Compounds and Structural Analogs
Direct Structural Analogs
Several compounds structurally related to (5,6-Dimethoxypyridin-2-yl)methanamine have been documented:
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(5,6-Dimethylpyridin-2-yl)methanamine hydrochloride: A closely related compound where the methoxy groups are replaced by methyl groups, altering the electronic properties while maintaining similar spatial arrangement .
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(3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine: A derivative featuring an additional cyclopropyl group at position 3 of the pyridine ring, which likely influences both the steric and electronic properties of the molecule .
Complex Derivatives
More elaborate molecules incorporating the (5,6-Dimethoxypyridin-2-yl)methanamine structural unit include:
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N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-(5-methylpyridin-3-yl)-5-phenylpyridine-4-carboxamide: A complex derivative where the primary amine of (5,6-Dimethoxypyridin-2-yl)methanamine has been functionalized to form an amide linkage with a substituted pyridine carboxylic acid .
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MK-1064: A specialized compound (5''-chloro-N-((5,6-dimethoxypyridin-2-yl)methyl)-[2,2':5',3''-terpyridine]-3'-carboxamide) developed for orexin receptor studies .
Comparative Analysis of Analogs
Table 2 provides a comparison of (5,6-Dimethoxypyridin-2-yl)methanamine with its structural analogs:
Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
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(5,6-Dimethoxypyridin-2-yl)methanamine | C₈H₁₂N₂O₂ | 168.19 g/mol | Reference compound |
(5,6-Dimethylpyridin-2-yl)methanamine | C₈H₁₂N₂ | 136.20 g/mol | Methyl groups instead of methoxy groups |
(3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine | C₁₁H₁₆N₂O₂ | 208.26 g/mol | Additional cyclopropyl group at position 3 |
Table 2: Comparison of (5,6-Dimethoxypyridin-2-yl)methanamine with structural analogs
Research Applications in Orexin Receptor Studies
Significance in Orexin System Research
(5,6-Dimethoxypyridin-2-yl)methanamine has gained particular importance in studies focused on the orexin receptor system, which plays crucial roles in:
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Regulation of sleep-wake cycles
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Appetite control
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Energy homeostasis
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Reward processing
The compound serves as a key building block for synthesizing ligands that interact with orexin receptors, particularly the orexin-2 receptor subtype .
Development of MK-1064 and Related Compounds
Research has utilized (5,6-Dimethoxypyridin-2-yl)methanamine in the synthesis of MK-1064, a compound designed for orexin-2 receptor imaging:
"To a solution of compound 3 (218 mg, 0.70 mmol) in DMF (30 mL) was added (5,6-dimethoxypyridin-2-yl)methanamine (4, 124 mg, 0.735 mmol), EDC (268 mg, 1.4 mmol) HOAt (237 mg, 1.4 mmol) and DIPEA (361 mg, 2.8 mmol). The mixture was stirred at RT for 15 h."
This research demonstrates the compound's utility in creating specialized molecular probes for neuroreceptor studies, with potential applications in understanding sleep disorders and related neurological conditions.
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